An In-Depth Technical Guide to 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride: Properties, Synthesis, and Applications
Introduction: The Strategic Value of Fluorinated Benzoyl Chlorides in Modern Chemistry
Substituted benzoyl chlorides are foundational reagents in organic synthesis, prized for their ability to introduce the benzoyl moiety into a wide range of molecules. Within this class, compounds bearing fluorine atoms have gained exceptional importance, particularly in the fields of pharmaceutical and agrochemical development. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow medicinal chemists to strategically modulate a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2] The strategic incorporation of fluorine can transform a promising but flawed compound into a viable drug candidate by blocking sites of enzymatic breakdown or enhancing target selectivity.[3]
This guide provides a comprehensive technical overview of 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride , a highly functionalized building block. As this is a specialized reagent, this document synthesizes direct data with expert analysis derived from closely related chemical structures to present a holistic profile for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, predictive spectroscopic signature, plausible synthetic routes, core reactivity, and critical safety protocols, establishing a framework for its effective use in the laboratory.
Section 1: Molecular Profile and Physicochemical Properties
5-Chloro-2,3-difluoro-4-methylbenzoyl chloride is a complex aromatic acyl chloride featuring a strategic arrangement of electron-withdrawing and electron-donating groups. This substitution pattern makes it a valuable intermediate for creating highly tailored molecules.
Table 1: Physicochemical and Computed Properties
| Property | Value | Source/Method |
|---|---|---|
| IUPAC Name | 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride | --- |
| CAS Number | Not assigned / Not publicly available | Literature Search |
| Molecular Formula | C₈H₄Cl₂F₂O | --- |
| Molecular Weight | 225.02 g/mol | Calculated |
| Appearance | Colorless to light yellow fuming liquid (Predicted) | Analogy to Benzoyl Chloride[4] |
| Boiling Point | ~220-240 °C (Predicted) | Extrapolated from similar structures |
| Density | ~1.5 - 1.6 g/mL at 25 °C (Predicted) | Extrapolated from similar structures |
| Solubility | Reacts with water and alcohols; Soluble in aprotic organic solvents (e.g., ether, chloroform, benzene). | General Acyl Chloride Reactivity |
Note: Due to the specialized nature of this compound, some physical properties are predicted based on structurally similar compounds like 5-chloro-2-fluorobenzoyl chloride and benzoyl chloride itself.
Section 2: Anticipated Spectroscopic Characterization
For any novel or specialized reagent, confirming its structure is paramount. The following is a predictive guide to the key spectroscopic features expected for 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride, based on established principles of NMR, IR, and MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to be simple, showing two primary signals.
-
A singlet for the methyl (-CH₃) protons, likely in the range of δ 2.2-2.4 ppm .
-
A multiplet (likely a doublet of triplets or complex multiplet) for the single aromatic proton (-H) in the region of δ 7.5-7.8 ppm , shifted downfield by the adjacent electron-withdrawing acyl chloride group. Coupling to the two fluorine atoms will cause splitting.
-
-
¹³C NMR: The proton-decoupled spectrum will be complex due to C-F coupling.
-
Carbonyl Carbon (C=O): A signal around δ 165-170 ppm .
-
Aromatic Carbons: Six distinct signals are expected. The carbons directly bonded to fluorine (C-F) will appear as large doublets with ¹JCF coupling constants of approximately 240-270 Hz.[5][6] Other carbons will show smaller couplings (²JCF, ³JCF) of 5-30 Hz.[5][7]
-
Methyl Carbon (-CH₃): A signal around δ 15-20 ppm .
-
-
¹⁹F NMR: This is a crucial technique for confirming the fluorine substitution pattern.
-
Two distinct signals are expected for the two non-equivalent fluorine atoms.
-
Given their ortho relationship, a large F-F coupling constant (typically 15-25 Hz) is anticipated, resulting in each signal appearing as a doublet.
-
Further coupling to the aromatic proton will introduce additional splitting. The chemical shift range for fluoroaromatic compounds is wide, but these signals are likely to appear between -110 and -150 ppm .[8]
-
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the acyl chloride functional group.
-
A very strong, sharp absorption band for the carbonyl (C=O) stretch is expected at a high frequency, characteristic of acyl chlorides, in the range of 1780-1810 cm⁻¹ .[9][10] Conjugation with the aromatic ring may slightly lower this frequency.
-
Strong bands corresponding to C-F stretching vibrations will be present in the fingerprint region, typically between 1100-1300 cm⁻¹ .
-
A C-Cl stretch will appear at a lower frequency, generally between 550-730 cm⁻¹ .[10]
Mass Spectrometry (MS)
-
The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).[11]
-
The spectrum will show an M⁺ peak (containing two ³⁵Cl atoms), an M+2 peak (one ³⁵Cl, one ³⁷Cl), and an M+4 peak (two ³⁷Cl atoms).
-
The relative intensity ratio of these peaks will be approximately 9:6:1 , which is a definitive signature for a molecule containing two chlorine atoms.[11]
-
Common fragmentation patterns would include the loss of the chlorine radical from the acyl group (-Cl) and the loss of the entire carbonyl chloride group (-COCl).
Section 3: Plausible Synthesis and Purification Protocol
Acyl chlorides are most commonly synthesized from their corresponding carboxylic acids. The key to producing 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride is the availability of the precursor, 5-Chloro-2,3-difluoro-4-methylbenzoic acid . While the direct synthesis of this specific acid is not widely published, a logical approach involves the functionalization of a related fluorinated aromatic compound. Routes often involve steps like nitration, reduction, diazotization (Sandmeyer reaction), and oxidation.[12][13]
Assuming the precursor acid is available, the conversion to the acyl chloride is a standard and reliable procedure.
Protocol: Preparation from Carboxylic Acid using Thionyl Chloride
This protocol is a self-validating system; successful conversion is easily monitored by the cessation of gas evolution and confirmed by IR spectroscopy.
Causality: Thionyl chloride (SOCl₂) is chosen as the chlorinating agent because it is cost-effective and its byproducts (SO₂ and HCl) are gaseous, which helps drive the reaction to completion and simplifies purification. A small amount of N,N-dimethylformamide (DMF) is often used as a catalyst.
Methodology:
-
Setup: In a chemical fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (containing NaOH solution) to neutralize the HCl and SO₂ gases produced. Ensure all glassware is oven-dried to remove any moisture, which would hydrolyze the product.
-
Charging the Flask: Charge the flask with 5-Chloro-2,3-difluoro-4-methylbenzoic acid (1.0 eq) and an anhydrous solvent such as toluene or dichloromethane (DCM) (approx. 2-3 mL per gram of acid). Add a magnetic stir bar.
-
Addition of Reagent: Slowly add thionyl chloride (1.5-2.0 eq) to the stirred suspension at room temperature. If the reaction is vigorous, an ice bath may be used. Add a catalytic amount of DMF (1-2 drops).
-
Reaction: Gently heat the mixture to reflux (or stir at room temperature if using oxalyl chloride). The reaction progress can be monitored by the evolution of gas. The reaction is typically complete within 2-4 hours, once gas evolution ceases.
-
Workup: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Caution: The excess SOCl₂ is corrosive and water-reactive.
-
Purification: The crude benzoyl chloride is purified by fractional distillation under high vacuum to yield a clear, colorless to pale yellow liquid. The purity should be assessed by GC-MS and NMR.
Section 4: Core Reactivity and Synthetic Utility
The reactivity of 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride is dominated by the highly electrophilic carbonyl carbon of the acyl chloride group. It is an excellent acylating agent, readily reacting with nucleophiles.[14]
Protocol 1: Amide Synthesis (Schotten-Baumann Conditions)
Causality: This is a fundamental reaction in drug discovery for linking molecular fragments. The reaction is performed in the presence of a base (like triethylamine or aqueous NaOH) to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[14][15]
Methodology:
-
Setup: Dissolve the amine (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., DCM, THF) in a flask under an inert atmosphere (N₂ or Argon) and cool to 0 °C in an ice bath.
-
Addition: Dissolve 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride (1.05 eq) in a small amount of the same solvent and add it dropwise to the stirred amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute acid (e.g., 1M HCl) to remove excess amine, then with saturated sodium bicarbonate solution to remove any unreacted acid, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude amide can be purified by recrystallization or column chromatography.
Protocol 2: Ester Synthesis
Causality: Similar to amide formation, this reaction produces esters, which are common functional groups in prodrugs and other bioactive molecules. A base is used to scavenge the generated HCl.[16]
Methodology:
-
Setup: Dissolve the alcohol (1.0 eq) and a base such as pyridine or triethylamine (1.2 eq) in anhydrous DCM at 0 °C.
-
Addition: Add 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride (1.1 eq) dropwise.
-
Reaction: Stir the mixture at room temperature until the starting alcohol is consumed (monitored by TLC).
-
Workup and Purification: Follow a similar aqueous workup procedure as described for amide synthesis. The final ester is typically purified by column chromatography.
Section 5: Safety, Handling, and Storage
As with all acyl chlorides, 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride must be handled with extreme care due to its hazardous properties. The safety information provided here is based on data from analogous compounds.
-
Hazards:
-
Corrosive: Causes severe skin burns and eye damage.[4]
-
Water Reactive: Reacts violently with water, alcohols, and other protic solvents to release corrosive hydrogen chloride (HCl) gas.[14] This reaction is exothermic.
-
Lachrymator: Vapors are highly irritating to the eyes and respiratory system.
-
Toxicity: Harmful if swallowed or inhaled.
-
-
Handling:
-
Always work in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.
-
Use only with anhydrous solvents and reagents. Ensure all glassware is dry.
-
Avoid breathing vapors. Handle as a corrosive and toxic substance.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.
-
Store away from moisture, strong bases, strong oxidizing agents, and alcohols.
-
For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
-
First Aid Measures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Section 6: Concluding Remarks on Applications in Drug Discovery
5-Chloro-2,3-difluoro-4-methylbenzoyl chloride is not merely a reactive chemical; it is a sophisticated building block for modern drug discovery. The strategic placement of its substituents offers a powerful tool for lead optimization:
-
Difluoro Motif: The ortho-difluoro pattern can influence the conformation of the aromatic ring and engage in specific interactions (e.g., hydrogen bonding, dipole interactions) within a protein's active site.[3]
-
Chlorine and Methyl Groups: These substituents provide additional points for modulating lipophilicity, steric bulk, and electronic properties, allowing chemists to fine-tune the molecule's pharmacokinetic and pharmacodynamic profile.[1]
-
Metabolic Blocking: The C-F bonds are exceptionally stable to metabolic degradation, allowing this moiety to be placed at sites that are otherwise susceptible to oxidative metabolism by cytochrome P450 enzymes.[1]
By providing a robust scaffold that combines reactivity with precise structural and electronic features, this reagent empowers researchers to synthesize novel compounds with potentially enhanced potency, selectivity, and metabolic stability, accelerating the journey from chemical library to clinical candidate.
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Key Properties: 